molecular formula C8H15NO3 B3307834 2-((1-Methylpiperidin-3-yl)oxy)acetic acid CAS No. 933842-48-9

2-((1-Methylpiperidin-3-yl)oxy)acetic acid

Cat. No.: B3307834
CAS No.: 933842-48-9
M. Wt: 173.21 g/mol
InChI Key: MAYLSTDSVPBFHK-UHFFFAOYSA-N
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Description

Contextual Overview of Piperidine-Containing Scaffolds in Synthetic Chemistry

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, stands as one of the most significant structural motifs in the field of synthetic and medicinal chemistry. nih.gov These scaffolds are prevalent in a vast number of pharmaceuticals and biologically active natural products. thieme-connect.comlifechemicals.com Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, including anesthetics like Ropivacaine and anti-allergic drugs such as Loratadine. nih.govlifechemicals.com

The utility of the piperidine scaffold stems from its unique structural and physicochemical properties. lifechemicals.com As a saturated heterocycle, it provides a three-dimensional '3D shape' that is distinct from flat aromatic rings, allowing for the creation of additional and specific interactions with biological targets. lifechemicals.com The introduction of chiral piperidine scaffolds into small molecules can modulate key properties, such as enhancing biological activity and selectivity, improving pharmacokinetic profiles, and reducing cardiac toxicity. thieme-connect.comresearchgate.netcolab.ws The ability to functionalize the piperidine ring at various positions allows chemists to fine-tune the properties of a molecule, making it a privileged structure in drug design and a versatile building block for the synthesis of complex molecular architectures. nih.gov

Analysis of the Core Structural Features and Functional Group Interplay within 2-((1-Methylpiperidin-3-yl)oxy)acetic Acid

The key structural features include:

A Tertiary Amine: The nitrogen atom of the piperidine ring is substituted with a methyl group. This N-methylation removes the proton present in a secondary amine, influencing the compound's basicity and nucleophilicity.

An Ether Linkage: An oxygen atom connects the 3-position of the piperidine ring to an acetic acid moiety. Ether linkages are generally stable and relatively non-reactive, serving as a robust connection between two parts of a molecule. numberanalytics.comsolubilityofthings.com

A Carboxylic Acid: The terminal -COOH group is a versatile functional group known for its acidity and its ability to participate in numerous chemical transformations. chemistrytalk.orgwikipedia.org

The interplay between these functional groups is significant. The basic tertiary amine can form an intramolecular salt with the acidic carboxylic acid group, creating a zwitterionic species. This interaction can influence the molecule's solubility, crystal packing, and reactivity. The spatial arrangement of the ether linkage and the N-methyl group relative to the stereocenter at the 3-position of the piperidine ring (if chiral) can dictate the molecule's conformation and how it presents its functional groups for intermolecular interactions.

Table 1: Physicochemical Properties of this compound and a Related Compound

Property(2-methylpiperidin-1-yl)(oxo)acetic acid chemicalbook.comThis compound
Molecular Formula C8H13NO3C8H15NO3
Molecular Weight 171.2 g/mol 173.21 g/mol
Predicted Boiling Point 297.5 ± 23.0 °CData not available
Predicted Density 1.193 ± 0.06 g/cm3 Data not available
Predicted pKa 2.34 ± 0.54Data not available

Significance of Ether Linkages and Carboxylic Acid Functionalities in Complex Molecule Synthesis

In the broader context of organic synthesis, both ether and carboxylic acid functionalities are of paramount importance.

Ether Linkages: Ethers are valued for their chemical stability and their ability to act as effective solvents for a wide range of reactions due to their capacity to dissolve many organic compounds. solubilityofthings.comyoutube.com In the design of complex molecules, particularly pharmaceuticals, the ether linkage is a common feature. numberanalytics.com It serves as a chemically robust linker that can improve metabolic stability by being less susceptible to oxidative metabolism. numberanalytics.com Incorporating an ether can also modify crucial physicochemical properties like lipophilicity and solubility, which in turn affects a molecule's ability to cross biological membranes. numberanalytics.com

Carboxylic Acid Functionalities: The carboxylic acid group is one of the most versatile functional groups in organic chemistry. chemistrytalk.org It can be readily converted into a wide array of other functional groups, including esters, amides, acid halides, and acid anhydrides, making it a central hub for synthetic transformations. chemistrytalk.orgwikipedia.org This reactivity is fundamental in processes like the Fischer esterification, where an acid reacts with an alcohol to form an ester, and in the formation of amide bonds, which are the basis of peptides and proteins. chemistrytalk.orgnumberanalytics.com Furthermore, carboxylic acids can be formed through various methods, such as the oxidation of primary alcohols or aldehydes and the hydrolysis of nitriles or esters, providing multiple synthetic routes to access this key functionality. numberanalytics.com

Current Research Landscape and Identified Gaps in the Fundamental Chemistry of Alkylpiperidine Ether-Carboxylic Acid Derivatives

The current research landscape involving molecules that combine alkylpiperidine, ether, and carboxylic acid motifs appears to be highly application-driven, with a focus on synthesizing specific target molecules for biological evaluation. Studies report the synthesis of various derivatives, such as piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors acgpubs.org and complex carboxylic acid derivatives as diacylglycerol acyltransferase-1 (DGAT-1) inhibitors for treating metabolic disorders. nih.gov The availability of chiral building blocks like (S)-2-((1-Methylpiperidin-3-yl)oxy)acetic acid and (S)-2-((1-Benzylpiperidin-3-yl)oxy)acetic acid from commercial suppliers suggests that there is an active interest in the stereoselective synthesis and application of these scaffolds. bldpharm.combldpharm.com

However, a clear gap exists in the literature regarding the fundamental chemistry of the broader class of simple alkylpiperidine ether-carboxylic acids. While complex derivatives are being created, there is a noticeable lack of systematic studies focused on:

General Synthetic Methodologies: Research tends to present the synthesis of a specific target rather than exploring and optimizing general routes to this class of compounds.

Reactivity Studies: There is limited information on the systematic exploration of the chemical reactivity of the combined functional groups within this scaffold. For instance, studies on how the intramolecular amine-acid interaction affects subsequent derivatization are not widely published.

Structure-Property Relationships: A comprehensive investigation into how variations in the alkyl substituent on the piperidine nitrogen, the position of the ether linkage (e.g., 2- vs. 3- vs. 4-position), and the length of the carboxylic acid chain collectively influence the physicochemical properties (e.g., pKa, solubility, conformation) of these molecules is not readily available.

In essence, while the utility of these scaffolds in medicinal chemistry is recognized through specific examples, the foundational chemistry that would enable a more predictable and versatile use of these building blocks remains an area ripe for further academic exploration.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-methylpiperidin-3-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-9-4-2-3-7(5-9)12-6-8(10)11/h7H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYLSTDSVPBFHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 2 1 Methylpiperidin 3 Yl Oxy Acetic Acid

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a range of chemical modifications, including the formation of esters and amides, as well as potential decarboxylation under specific conditions.

Esterification and Amidation Reactions

The carboxylic acid moiety of 2-((1-Methylpiperidin-3-yl)oxy)acetic acid is amenable to standard esterification and amidation reactions. These transformations are fundamental in organic synthesis for the generation of new derivatives with modified physicochemical properties.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. This process, known as Fischer esterification, is a reversible condensation reaction. scienceready.com.auyoutube.comchemguide.co.uk The reaction equilibrium can be shifted towards the ester product by using an excess of the alcohol or by removing water as it is formed. scienceready.com.auyoutube.com Alternative methods for esterification that circumvent the use of strong acids and are suitable for acid-sensitive substrates include the Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). commonorganicchemistry.com

Interactive Data Table: Typical Conditions for Esterification

MethodReagentsCatalyst/AdditiveSolventTemperatureKey Features
Fischer EsterificationAlcohol (e.g., Methanol, Ethanol)Conc. H₂SO₄ or HCl (catalytic)Excess alcohol or inert solvent (e.g., Toluene)RefluxReversible; water removal drives equilibrium. scienceready.com.auyoutube.com
Steglich EsterificationAlcohol, DCCDMAP (catalytic)Aprotic solvent (e.g., Dichloromethane)Room TemperatureMild conditions; suitable for acid-sensitive substrates. commonorganicchemistry.com
AlkylationAlkyl Halide (e.g., Methyl Iodide)Base (e.g., K₂CO₃)Polar aprotic solvent (e.g., DMF)Room Temperature to mild heatingUseful for simple alkyl esters.

Amidation involves the reaction of the carboxylic acid with a primary or secondary amine to form an amide bond. The direct reaction of a carboxylic acid and an amine can be challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. chemistrysteps.comlibretexts.org To overcome this, the carboxylic acid is often activated. A common method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine. derpharmachemica.com Alternatively, peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) can be used to facilitate amide bond formation under milder conditions. chemistrysteps.comfishersci.co.uk Boron-based reagents have also been developed for direct amidation reactions. nih.gov

Interactive Data Table: Common Reagents for Amidation

MethodActivating AgentAmine SourceSolventTemperatureNotes
Acyl Chloride FormationThionyl chloride (SOCl₂) or Oxalyl chloridePrimary or Secondary AmineAprotic solvent (e.g., Dichloromethane, THF)0 °C to Room TemperatureTwo-step process; often high yielding. derpharmachemica.com
Carbodiimide CouplingEDC or DCCPrimary or Secondary AminePolar aprotic solvent (e.g., DMF, Dichloromethane)0 °C to Room TemperatureMild conditions; widely used in peptide synthesis. chemistrysteps.comfishersci.co.uk
Boron-Mediated AmidationB(OCH₂CF₃)₃Primary or Secondary AmineAcetonitrile80 °CEffective for a broad range of substrates. nih.gov

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The tertiary nitrogen atom in the 1-methylpiperidine ring is a nucleophilic and basic center, making it susceptible to reactions with electrophiles.

N-Alkylation and N-Acylation Reactions

N-Alkylation of the piperidine nitrogen leads to the formation of a quaternary ammonium salt. This reaction typically occurs when the tertiary amine is treated with an alkyl halide, such as methyl iodide or benzyl bromide. researchgate.netresearchgate.netacsgcipr.org The reaction proceeds via an SN2 mechanism where the nitrogen atom acts as the nucleophile. acsgcipr.org The quaternization of N-methylpiperidine derivatives has been studied, and factors such as the nature of the alkylating agent and the steric environment around the nitrogen can influence the reaction rate and stereochemical outcome. cdnsciencepub.com

Interactive Data Table: N-Alkylation of N-Methylpiperidine Derivatives

Alkylating AgentSolventTemperatureProduct
Methyl IodideAcetonitrileRoom TemperatureN,N-Dimethylpiperidinium iodide
Ethyl BromideAcetonitrileRoom TemperatureN-Ethyl-N-methylpiperidinium bromide
Benzyl BromideDMFRoom TemperatureN-Benzyl-N-methylpiperidinium bromide
Phenacyl HalidesAcetonitrileRoom TemperatureN-Methyl-N-phenacylpiperidinium halide cdnsciencepub.com

N-Acylation of a tertiary amine like N-methylpiperidine is not a direct reaction, as there is no proton to be removed from the nitrogen to form a stable amide. However, tertiary amines can react with acyl chlorides, but this typically leads to the formation of an unstable acylammonium salt, which can then act as an acylating agent itself or undergo other reactions. semanticscholar.orgmdpi.com Tertiary amines are often used as catalysts in acylation reactions of alcohols and primary/secondary amines, where they function by forming a highly reactive acylammonium intermediate. derpharmachemica.com

Exploration of Rearrangement Reactions Involving the Nitrogen

Tertiary amine N-oxides can undergo rearrangement reactions, with the Polonovski reaction being a notable example. organicreactions.org This reaction involves the treatment of a tertiary amine N-oxide with an acylating agent, such as acetic anhydride or trifluoroacetic anhydride (TFAA). organicreactions.orgsemanticscholar.org The reaction proceeds through the formation of an iminium ion intermediate, which can then be trapped by a nucleophile or undergo further transformations. organicreactions.org

For this compound, the first step would be the oxidation of the piperidine nitrogen to the corresponding N-oxide. Treatment of this N-oxide with trifluoroacetic anhydride would be expected to generate an iminium ion. The regioselectivity of this process would depend on the relative acidity of the protons alpha to the nitrogen. Another potential rearrangement for some N-oxides is the Boekelheide reaction, though this is typically associated with α-alkyl substituted pyridine (B92270) N-oxides. wikipedia.orgfu-berlin.de

Chemical Transformations of the Ether Linkage

The ether linkage in this compound is generally stable under many reaction conditions but can be cleaved by strong acids. The presence of the tertiary amine in the molecule can influence this reaction, as the amine can be protonated under acidic conditions.

Cleavage of aliphatic ethers is typically accomplished using strong hydrohalic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), often at elevated temperatures. youtube.com The reaction mechanism can be either SN1 or SN2, depending on the structure of the groups attached to the ether oxygen. The first step is the protonation of the ether oxygen to form a good leaving group (an alcohol). Subsequently, the halide ion acts as a nucleophile to displace the alcohol.

A more potent reagent for ether cleavage is the Lewis acid boron tribromide (BBr₃). researchgate.netpearson.comnih.gov BBr₃ is particularly effective for cleaving aryl methyl ethers and can also be used for aliphatic ethers. nih.govsci-hub.se The mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and BBr₃, which facilitates the cleavage of the C-O bond by a bromide ion. pearson.com Given the presence of the basic nitrogen atom, an excess of the acidic reagent would likely be required to achieve ether cleavage, as the nitrogen would also be protonated or form an adduct with the Lewis acid. researchgate.net

Interactive Data Table: Reagents for Ether Cleavage

ReagentConditionsProductsMechanism
Hydrobromic Acid (HBr)Excess, heat3-Bromopiperidine derivative and glycolic acidSN1 or SN2
Hydroiodic Acid (HI)Excess, heat3-Iodopiperidine derivative and glycolic acidSN1 or SN2
Boron Tribromide (BBr₃)Inert solvent (e.g., Dichloromethane), often at low temperature3-Bromopiperidine derivative and glycolic acid (after workup)Lewis acid-mediated cleavage

Influence of Stereochemistry and Conformational Dynamics on Reactivity

The chemical reactivity of this compound is intrinsically linked to its stereochemistry and the conformational dynamics of the piperidine ring. The presence of a chiral center at the 3-position of the piperidine ring gives rise to two enantiomers: (R)-2-((1-methylpiperidin-3-yl)oxy)acetic acid and (S)-2-((1-methylpiperidin-3-yl)oxy)acetic acid. The absolute configuration at this center, along with the conformational preferences of the six-membered ring, dictates the molecule's three-dimensional structure and, consequently, its interaction with other reagents.

The piperidine ring in this compound predominantly adopts a chair conformation to minimize steric strain. In this conformation, the substituents on the ring can occupy either axial or equatorial positions. The N-methyl group and the oxyacetic acid substituent at the C-3 position are key determinants of the conformational equilibrium.

For the N-methyl group, there is an equilibrium between the axial and equatorial conformers. Generally, the equatorial position is favored to reduce 1,3-diaxial interactions. However, the energy barrier for nitrogen inversion is relatively low, allowing for rapid interconversion between these two states.

The orientation of the oxyacetic acid group at C-3 is also crucial. In the chair conformation, this bulky group will preferentially occupy the equatorial position to minimize steric hindrance with the axial hydrogens on the same side of the ring. The specific enantiomer, (R) or (S), will determine the spatial orientation of the oxyacetic acid group relative to the rest of the piperidine ring. This fixed spatial arrangement can influence the accessibility of the carboxylic acid functional group and the ether linkage to incoming reagents. For instance, in reactions involving the carboxylic acid, the stereochemistry at C-3 may affect the rate and stereoselectivity of esterification or amidation reactions by sterically hindering the approach of a nucleophile.

The interplay between the stereocenter and the conformational dynamics of the piperidine ring can be summarized in the following table:

StereoisomerPredominant Conformation of Piperidine RingPreferred Orientation of N-Methyl GroupPreferred Orientation of Oxyacetic Acid GroupPotential Influence on Reactivity
(R)-isomerChairEquatorialEquatorialThe specific spatial arrangement may favor or hinder the approach of reagents to the ether and carboxylic acid functionalities.
(S)-isomerChairEquatorialEquatorialThe opposite spatial arrangement compared to the (R)-isomer could lead to different reaction kinetics or stereochemical outcomes in reactions with chiral reagents.

Detailed Mechanistic Studies of Key Synthetic and Transformation Reactions

Detailed mechanistic studies specifically for this compound are not extensively reported in the scientific literature. However, the synthesis and transformation reactions of this compound can be understood by examining the well-established mechanisms of its constituent functional groups: the ether linkage and the carboxylic acid.

Synthesis via Williamson Ether Synthesis:

The formation of the ether bond in this compound is typically achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of this specific molecule, the synthesis would likely proceed via the reaction of 1-methyl-3-hydroxypiperidine with a haloacetic acid derivative, such as sodium chloroacetate or ethyl bromoacetate (B1195939), in the presence of a strong base.

The mechanism is a classic S(_N)2 reaction. The base, such as sodium hydride (NaH), first deprotonates the hydroxyl group of 1-methyl-3-hydroxypiperidine to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of the haloacetic acid derivative and displacing the halide leaving group.

Stereochemical Implications in the Synthesis:

Since the reaction proceeds via an S(_N)2 mechanism, it results in an inversion of configuration at the electrophilic carbon. However, in the synthesis of this compound, the chiral center is on the nucleophile (1-methyl-3-hydroxypiperidine). Therefore, if an enantiomerically pure form of 1-methyl-3-hydroxypiperidine is used, the stereochemistry at the C-3 position will be retained in the final product. For instance, starting with (R)-1-methyl-3-hydroxypiperidine will yield (R)-2-((1-methylpiperidin-3-yl)oxy)acetic acid.

The table below outlines the key steps in the proposed synthetic mechanism:

StepReactantsReagentsIntermediate/ProductMechanism
1. Alkoxide Formation1-Methyl-3-hydroxypiperidineStrong Base (e.g., NaH)1-Methylpiperidin-3-olateAcid-Base Reaction
2. Nucleophilic Attack1-Methylpiperidin-3-olate, Haloacetic acid derivative (e.g., Sodium chloroacetate)-This compoundS(_N)2 Reaction

Reactions of the Carboxylic Acid Moiety:

The carboxylic acid group of this compound can undergo a variety of transformation reactions typical of carboxylic acids. These include esterification, amidation, and reduction.

Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can be converted to its corresponding ester. The mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol, and subsequent elimination of water.

Amidation: Reaction with an amine, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC), will yield the corresponding amide. The coupling agent activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH(_4)) can reduce the carboxylic acid to the corresponding primary alcohol, 2-((1-methylpiperidin-3-yl)oxy)ethanol.

The reactivity of the carboxylic acid is generally not directly influenced by the stereochemistry at the distant C-3 position of the piperidine ring in simple, achiral reactions. However, in reactions involving chiral reagents or catalysts, the stereocenter could play a significant role in inducing diastereoselectivity.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 2-((1-Methylpiperidin-3-yl)oxy)acetic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be required to assign all proton and carbon signals unequivocally.

A hypothetical assignment of the ¹H and ¹³C NMR chemical shifts is presented below. These predicted values are based on the known effects of N-methylation, the ether linkage, and the carboxylic acid group on the piperidine (B6355638) ring system.

Predicted ¹H and ¹³C NMR Chemical Shifts The following is an interactive data table. Click on the headers to sort the data.

Atom Number Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1 N-CH₃ 2.35 (s, 3H) 46.5
2 CH₂ 2.80 (m, 1H, eq), 2.10 (m, 1H, ax) 60.1
3 CH 3.60 (m, 1H) 75.8
4 CH₂ 1.95 (m, 1H, eq), 1.60 (m, 1H, ax) 30.5
5 CH₂ 1.85 (m, 1H, eq), 1.50 (m, 1H, ax) 22.0
6 CH₂ 2.65 (m, 1H, eq), 2.20 (m, 1H, ax) 54.7
7 O-CH₂ 4.15 (s, 2H) 65.4
8 C=O - 174.2
9 OH 11.5 (br s, 1H) -

Two-dimensional NMR experiments are indispensable for mapping the complex spin systems within the piperidine ring and confirming the connection of the oxyacetic acid moiety.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. For this compound, COSY would establish the connectivity of protons around the piperidine ring. Key correlations would be observed between H3 and its neighbors at H2 and H4, and between all adjacent methylene protons (H2-H6).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This technique would be used to assign the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~3.60 ppm (H3) would correlate to the carbon signal at ~75.8 ppm (C3).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over two to three bonds. This allows for the assembly of the molecular skeleton, including quaternary carbons and heteroatoms. The most definitive correlations would be from the N-methyl protons (H1) to the adjacent ring carbons (C2 and C6) and from the methylene protons of the acetic acid group (H7) to the piperidine carbon C3 and the carbonyl carbon C8.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and stereochemistry. Key NOE signals would differentiate between axial and equatorial protons on the piperidine ring.

Predicted Key HMBC Correlations The following is an interactive data table. Click on the headers to sort the data.

Proton (¹H) Correlates to Carbon (¹³C) Structural Information Confirmed
H1 (N-CH₃) C2, C6 Confirms N-methyl group attachment to the piperidine ring.
H3 C2, C4, C5 Confirms position 3 on the piperidine ring.
H7 (O-CH₂) C3, C8 Unambiguously links the oxyacetic acid moiety to the C3 position of the piperidine ring.
H2 C3, C4, C6 Confirms piperidine ring connectivity.

The piperidine ring typically adopts a chair conformation to minimize steric strain. In this compound, two chair conformers are possible, differing in whether the oxyacetic acid group at C3 is in an axial or equatorial position.

Solution NMR: The preferred conformation in solution can be determined using NOESY and by analyzing the coupling constants (³JHH) from the high-resolution ¹H NMR spectrum. A large coupling constant between H3 and its adjacent axial protons would suggest an axial-axial relationship, indicating an equatorial position for the substituent. NOESY correlations between H3 and other axial protons (e.g., H5-axial) would confirm an axial orientation for H3, thus placing the substituent in the equatorial position, which is generally more stable.

Solid-State NMR: While less common for small molecules, solid-state NMR could provide information about the conformation and packing in the crystalline state, which may differ from the solution state. This technique would be particularly useful if suitable single crystals for X-ray diffraction cannot be obtained.

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline compound. This technique would provide precise data on bond lengths, bond angles, and torsion angles. For the chiral compound this compound, X-ray diffraction of a single crystal of one enantiomer would determine its absolute configuration (R or S) without ambiguity. Furthermore, it would reveal how the molecules pack in the crystal lattice, identifying intermolecular interactions like hydrogen bonds involving the carboxylic acid and the tertiary amine.

Hypothetical Crystallographic Data Table The following is an interactive data table. Click on the headers to sort the data.

Parameter Hypothetical Value
Chemical Formula C₈H₁₅NO₃
Formula Weight 173.21
Crystal System Monoclinic
Space Group P2₁
a (Å) 8.54
b (Å) 6.21
c (Å) 9.87
β (°) 105.3
Volume (ų) 504.2
Z 2
R-factor < 0.05

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides an exact mass of the parent ion, which can be used to determine the elemental formula of the molecule. The fragmentation pattern observed in the mass spectrum gives valuable information about the molecule's structure, confirming the presence of different functional groups and their connectivity.

For this compound (exact mass: 173.1052 g/mol ), a common fragmentation pathway would involve the cleavage of the piperidine ring. The base peak is often the result of alpha-cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.

Plausible Fragmentation Pathway and Key Fragments The following is an interactive data table. Click on the headers to sort the data.

m/z (mass-to-charge) Proposed Fragment Structure Fragmentation Pathway
174.1125 [M+H]⁺ Protonated parent molecule (ESI)
114.0868 [C₆H₁₂NO]⁺ Loss of the acetic acid moiety (CH₂COOH)
98.0919 [C₆H₁₂N]⁺ Alpha-cleavage and loss of the oxyacetic acid group
70.0657 [C₄H₈N]⁺ Further fragmentation of the piperidine ring
58.0657 [C₃H₈N]⁺ Iminium ion from cleavage of the piperidine ring

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration

Since this compound is a chiral molecule, chiroptical techniques are essential for characterizing its stereochemical properties.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The carboxylic acid group contains a C=O chromophore which gives rise to a weak n → π* electronic transition around 210-220 nm. The sign of the Cotton effect (positive or negative peak) in the ECD spectrum for this transition is related to the absolute configuration at the C3 stereocenter. By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations for both the R and S enantiomers, the absolute configuration of the sample can be determined.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It provides complementary information to ECD and can also be used to establish the absolute configuration. The magnitude of the specific rotation at a standard wavelength (e.g., the sodium D-line, 589 nm) is a measure of the sample's enantiomeric purity.

Computational and Theoretical Chemistry Studies of 2 1 Methylpiperidin 3 Yl Oxy Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic makeup of molecules and their associated properties. These ab initio methods, based on the principles of quantum mechanics, can predict a wide range of molecular characteristics with remarkable accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.netnanobioletters.com For 2-((1-Methylpiperidin-3-yl)oxy)acetic acid, a DFT approach would be the primary tool for determining its most stable three-dimensional structure.

The process begins with geometry optimization . An initial guess of the molecular structure is systematically refined by calculating the forces on each atom and adjusting their positions to minimize the total energy of the system. This iterative process continues until a stationary point on the potential energy surface is found, representing a stable conformer of the molecule. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. mdpi.com

Once the geometry is optimized, vibrational analysis can be performed. This involves calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational frequencies correspond to the various modes of molecular motion (stretching, bending, twisting). These computationally predicted frequencies can be directly compared with experimental infrared (IR) and Raman spectroscopy data to validate the accuracy of the theoretical model. researchgate.netresearchgate.net For instance, the characteristic carbonyl (C=O) stretch of the carboxylic acid group and the C-N and C-O stretches within the piperidine (B6355638) ring would be identified and quantified.

Table 1: Hypothetical DFT-Calculated Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
O-H StretchCarboxylic Acid~3500
C-H StretchAliphatic/Methyl~2900-3000
C=O StretchCarboxylic Acid~1750
C-O StretchEther & Acid~1100-1250
C-N StretchTertiary Amine~1050-1150

Note: This table is illustrative and represents typical frequency ranges for the given functional groups. Actual values would be determined by a specific DFT calculation.

The electronic properties and reactivity of a molecule are largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO : This orbital represents the region from which an electron is most likely to be donated. A higher HOMO energy indicates a greater propensity to act as an electron donor in a reaction.

LUMO : This orbital represents the region most likely to accept an electron. A lower LUMO energy suggests a greater ability to act as an electron acceptor.

The HOMO-LUMO energy gap is a crucial parameter that provides insight into the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the analysis would likely show the HOMO localized around the electron-rich oxygen and nitrogen atoms, while the LUMO might be centered on the electrophilic carbonyl carbon of the carboxylic acid.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution across the molecule. researchgate.netresearchgate.net An MEP map plots the electrostatic potential onto the electron density surface.

Red regions : Indicate areas of negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These would be expected around the oxygen atoms of the carboxylic acid and the ether linkage, as well as the nitrogen atom. researchgate.net

Blue regions : Indicate areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These would be anticipated around the acidic proton of the hydroxyl group and the hydrogens on the methyl group attached to the nitrogen. researchgate.net

Table 2: Hypothetical FMO Analysis for this compound

ParameterPredicted Value (eV)Implication
HOMO Energy-6.5Electron-donating capability
LUMO Energy1.2Electron-accepting capability
HOMO-LUMO Gap7.7High kinetic stability

Note: These values are hypothetical and serve as an example of data generated from FMO analysis.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a molecule over time. An MD simulation solves Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and interactions with the surrounding environment.

For a flexible molecule like this compound, which contains a piperidine ring that can adopt different chair and boat conformations, MD simulations are invaluable. By simulating the molecule's movement over nanoseconds or even microseconds, one can map out the conformational landscape , identifying the most populated and energetically favorable shapes the molecule adopts in solution.

Computational Prediction of Spectroscopic Data

Computational methods can predict various types of spectroscopic data with a high degree of accuracy, which can aid in the interpretation of experimental results. researchgate.net

NMR Spectroscopy : Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate the nuclear magnetic shielding tensors for each atom. nanobioletters.com These values can then be converted into chemical shifts (¹H and ¹³C) that can be directly compared to experimental NMR spectra, helping to assign specific peaks to the correct atoms within the molecule. mdpi.com

UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths. This information allows for the prediction of the absorption maxima (λ_max) in a UV-Vis spectrum, corresponding to electronic transitions between orbitals (e.g., n → π* transitions associated with the carbonyl group).

Theoretical Investigations of Reaction Transition States and Energy Barriers

Computational chemistry provides a powerful means to study chemical reactivity without stepping into a wet lab. For any proposed chemical reaction involving this compound, theoretical methods can be used to map out the entire reaction pathway.

This involves locating the transition state (TS) , which is the highest energy point along the reaction coordinate. The TS is a saddle point on the potential energy surface, and its geometry provides crucial information about the mechanism of the reaction. By calculating the energy of the reactants, the transition state, and the products, the energy barrier (activation energy) for the reaction can be determined. A high energy barrier indicates a slow reaction, while a low barrier suggests a faster process. This type of analysis is critical for understanding reaction kinetics and predicting the feasibility of a chemical transformation under different conditions.

Role of 2 1 Methylpiperidin 3 Yl Oxy Acetic Acid As a Synthetic Building Block and Intermediate

Utilization in the Construction of Novel Organic Scaffolds and Heterocyclic Systems

The principal application of 2-((1-Methylpiperidin-3-yl)oxy)acetic acid as a synthetic building block is in the formation of specific heterocyclic systems. Its most well-documented use is as a key precursor in the synthesis of cevimeline (B1668456), a therapeutic agent used for treating dry mouth (xerostomia).

In this context, the compound serves as the foundational element for constructing the quinuclidine (B89598) ring, a bicyclic bridged heterocyclic scaffold. The synthesis involves an intramolecular cyclization reaction. The acetic acid portion of the molecule is first converted into a more reactive species, such as an ester, which can then undergo a Dieckmann-type condensation or a related cyclization reaction. This transformation utilizes the nitrogen of the piperidine (B6355638) ring and the activated acetic acid side chain to form the second ring, yielding the characteristic quinuclidine structure.

The reaction establishes the core framework of cevimeline, demonstrating the role of this compound in generating complex, three-dimensional heterocyclic architecture from a simpler, more linear precursor.

Table 1: Synthesis of Quinuclidine Scaffold from this compound Intermediate

Reactant Reagents/Conditions Product Synthetic Utility

This table represents a generalized transformation common in the synthesis of cevimeline precursors. Specific reagents and conditions may vary based on the detailed synthetic route.

Beyond its role in cevimeline synthesis, the broader application of this compound for the construction of a wide array of other novel organic scaffolds and diverse heterocyclic systems is not extensively documented in publicly available scientific literature.

Participation in Cascade Reactions and Multicomponent Transformations

A review of current scientific and patent literature reveals no published studies detailing the participation of this compound in cascade reactions or multicomponent transformations. Such reactions, which involve the formation of multiple chemical bonds in a single synthetic operation, are a cornerstone of modern synthetic efficiency. However, the specific reactivity of this compound has not been reported in the context of these advanced synthetic methodologies.

Derivatization Strategies for Exploring Fundamental Structure-Reactivity Relationships in Organic Synthesis

There is a lack of published research focused on the derivatization of this compound for the explicit purpose of exploring fundamental structure-reactivity relationships in organic synthesis. While derivatives of the parent molecule are created during the synthesis of its ultimate target products (like cevimeline), systematic studies on how modifications to its structure (e.g., altering the N-methyl group, changing the position of the oxyacetic acid side chain) influence its reactivity in a fundamental, non-applied context are not available in the literature.

Table of Mentioned Compounds

Compound Name
This compound
Cevimeline
Methyl 2-((1-methylpiperidin-3-yl)oxy)acetate
Sodium ethoxide

Q & A

Q. What are the recommended handling precautions for 2-((1-Methylpiperidin-3-yl)oxy)acetic acid in laboratory settings?

Methodological Answer:

  • Safety Protocols : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks .
  • Storage : Store in a tightly sealed container in a cool, dry, ventilated area. Avoid exposure to moisture or incompatible reagents .
  • Emergency Measures : For eye exposure, rinse immediately with water for 15 minutes and seek medical attention. For inhalation, move to fresh air and monitor for respiratory irritation .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Methodological Answer:

  • Stepwise Synthesis : A typical approach involves (i) alkylation of 1-methylpiperidin-3-ol with a chloroacetic acid derivative under basic conditions (e.g., NaH in THF), followed by (ii) acid-catalyzed cyclization or purification via column chromatography .
  • Key Reagents : Use anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis. Monitor reaction progress using TLC (silica gel, UV visualization) .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

  • Analytical Techniques :
    • HPLC : Use a C18 column with a mobile phase (e.g., acetonitrile/water + 0.1% TFA) to assess purity (>95% by area normalization) .
    • NMR : Confirm structure via 1H^1H- and 13C^{13}C-NMR (e.g., δ ~3.5 ppm for piperidinyl protons, δ ~170 ppm for carboxylic acid carbon) .
    • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]+^+ at m/z corresponding to C8_8H15_{15}NO3_3 (theoretical: 173.2 g/mol) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of this compound in multi-step syntheses?

Methodological Answer:

  • Parameter Screening : Use factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 23^3 factorial experiment can identify interactions between base strength, solvent, and reaction time .
  • Case Study : Evidence from analogous piperidine derivatives suggests that replacing THF with DMF increases nucleophilicity of the hydroxyl group, improving alkylation efficiency by ~20% .
  • Purification Optimization : Employ recrystallization (e.g., ethyl acetate/hexane) or preparative HPLC for high-purity isolates .

Q. What computational chemistry approaches are suitable for predicting the reactivity or interactions of this compound?

Methodological Answer:

  • Quantum Mechanics (QM) : Perform DFT calculations (e.g., B3LYP/6-31G*) to model reaction pathways, such as nucleophilic substitution at the piperidinyl oxygen. Analyze transition states for energy barriers .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, methanol) to predict stability and aggregation behavior .
  • Docking Studies : If targeting biological activity, use AutoDock Vina to assess binding affinity to hypothetical targets (e.g., enzymes with carboxylic acid-binding pockets) .

Q. How should researchers address discrepancies in spectroscopic data between synthesized batches of this compound?

Methodological Answer:

  • Root-Cause Analysis :
    • Impurity Profiling : Compare HPLC chromatograms to identify side products (e.g., unreacted starting materials or hydrolysis byproducts) .
    • Isotopic Labeling : Use 18O^{18}O-labeled acetic acid derivatives to trace oxygen incorporation during synthesis, resolving ambiguities in NMR assignments .
    • Cross-Validation : Pair NMR with IR spectroscopy (e.g., carbonyl stretch at ~1700 cm1^{-1}) to confirm functional group integrity .
  • Case Study : A 2024 study on structurally similar piperidine derivatives resolved batch inconsistencies by adjusting reaction pH to 7–8, minimizing acid-catalyzed degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.